molecular formula C26H30N2O6S B2709097 ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate CAS No. 866897-27-0

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2709097
CAS No.: 866897-27-0
M. Wt: 498.59
InChI Key: JQGMBNWBNPIHEV-UHFFFAOYSA-N
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Description

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with the piperidine and ethyl ester groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Functionalization with Piperidine and Ethyl Ester Groups: This can be done through nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the piperidine and ethyl ester groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have been extensively studied for their antimalarial properties.

    Sulfonyl-Substituted Quinoline Derivatives: These compounds, like sulfaquinoxaline, are known for their antimicrobial activities.

Uniqueness

ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-4-33-20-10-13-23-22(15-20)25(28-14-6-7-18(17-28)26(29)34-5-2)24(16-27-23)35(30,31)21-11-8-19(32-3)9-12-21/h8-13,15-16,18H,4-7,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMBNWBNPIHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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